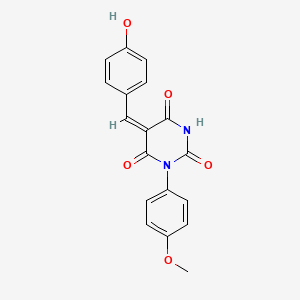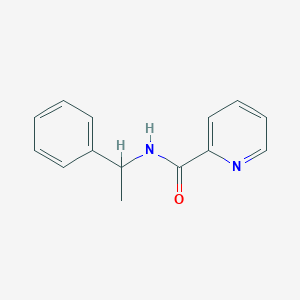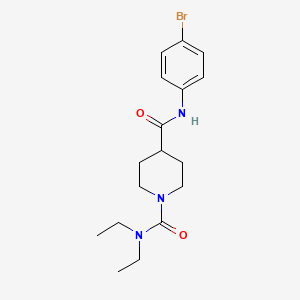
5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HBMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione varies depending on its application. In medicine, 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway (Ji et al., 2010). It has also been shown to inhibit the replication of hepatitis B virus by blocking the viral polymerase activity (Zhang et al., 2018). In agriculture, 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to promote plant growth by increasing the activity of antioxidant enzymes and enhancing the photosynthetic capacity (Li et al., 2016).
Biochemical and Physiological Effects
5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects depending on its application. In medicine, 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the expression of inflammatory cytokines and reduce the production of reactive oxygen species (ROS) (Ji et al., 2010; Zhang et al., 2018). In agriculture, 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve the nutrient uptake and water use efficiency of plants (Li et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high purity and stability, which makes it easy to handle and store. It is also relatively inexpensive compared to other compounds with similar properties. However, one of the limitations of using 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. In medicine, further research is needed to explore the potential of 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. In agriculture, more studies are needed to investigate the optimal application methods and dosages of 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione for different crops and growing conditions. In materials science, 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be further explored for its potential use as a fluorescent probe for other metal ions.
Conclusion
In conclusion, 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has shown promise in various fields, including medicine, agriculture, and materials science. Its synthesis method is relatively simple, and it exhibits a range of biochemical and physiological effects depending on its application. Although there are some limitations to its use in lab experiments, the potential applications of 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione make it an exciting area of research for the future.
Métodos De Síntesis
5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is synthesized through a multistep reaction involving the condensation of 4-hydroxybenzaldehyde and 4-methoxybenzylamine, followed by cyclization with malononitrile. The resulting product is then subjected to a Knoevenagel reaction with ethyl cyanoacetate, and the final compound is obtained through a hydrolysis reaction (Ji et al., 2010).
Aplicaciones Científicas De Investigación
5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties (Ji et al., 2010; Zhang et al., 2018). In agriculture, 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential use as a plant growth regulator (Li et al., 2016). In materials science, 5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its ability to act as a fluorescent probe for metal ions (Wang et al., 2012).
Propiedades
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-25-14-8-4-12(5-9-14)20-17(23)15(16(22)19-18(20)24)10-11-2-6-13(21)7-3-11/h2-10,21H,1H3,(H,19,22,24)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEIKQLOBZROLW-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-hydroxybenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)

![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5917534.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5917535.png)
![N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5917537.png)

![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)
![1-isopropylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917554.png)
methyl]amino}carbonyl)amino]benzoate](/img/structure/B5917559.png)
![1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917564.png)
![N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5917588.png)
![2,2'-[oxybis(4,1-phenylenethio)]diacetic acid](/img/structure/B5917594.png)
![4-{4-[(3-furylmethyl)thio]-3-nitrobenzoyl}morpholine](/img/structure/B5917598.png)